
Ethyl 3-bromo-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 3-bromo-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at the 3-position and an ethyl ester group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-bromo-1H-pyrazole-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of hydrazine derivatives with β-ketoesters or diketones, followed by bromination. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate forms a pyrazole intermediate, which is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistent reaction parameters and minimize human error .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-bromo-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The pyrazole ring can be oxidized to form pyrazole N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions:
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.
Major Products Formed:
Substitution: Formation of 3-substituted pyrazole derivatives.
Reduction: Formation of ethyl 3-bromo-1H-pyrazole-4-methanol.
Oxidation: Formation of pyrazole N-oxides.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 3-bromo-1H-pyrazole-4-carboxylate has the following chemical characteristics:
- Molecular Formula : C6H7BrN2O2
- Molecular Weight : 219.04 g/mol
- IUPAC Name : this compound
- CAS Number : 1353100-91-0
The compound features a pyrazole ring with a bromine atom at the 3-position and an ethyl ester functional group at the 4-position, which contributes to its reactivity and potential applications.
Synthesis Intermediate
This compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of more complex molecules, particularly in the agrochemical industry where it can be transformed into herbicides or fungicides .
Research has identified several biological activities associated with this compound:
- Antimicrobial Activity : Studies indicate that this compound exhibits inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent .
- Anticancer Properties : Preliminary investigations have shown that this compound may induce apoptosis in cancer cell lines, highlighting its potential as a therapeutic agent in oncology .
Pharmacological Research
The compound's derivatives are being explored for their pharmacological properties. The presence of the bromine atom and the ethyl ester group may enhance binding affinity to specific enzymes or receptors, influencing biological pathways relevant to drug discovery .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Properties
In a study focused on antimicrobial activity, this compound was tested against various bacterial strains. The results demonstrated significant inhibitory effects, indicating its potential application in developing new antimicrobial agents.
Case Study 2: Anticancer Effects
Another investigation examined the anticancer properties of this compound. It was found to induce apoptosis in specific cancer cell lines, suggesting its potential as a therapeutic agent in oncology. Further research is needed to elucidate the underlying mechanisms and optimize its efficacy .
Mechanism of Action
The mechanism of action of ethyl 3-bromo-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group contribute to its binding affinity and reactivity. For instance, it may inhibit enzyme activity by forming covalent bonds with active site residues or by acting as a competitive inhibitor . The pyrazole ring’s ability to participate in hydrogen bonding and π-π interactions further enhances its biological activity .
Comparison with Similar Compounds
Ethyl 3-bromo-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 5-bromo-1H-pyrazole-4-carboxylate: Similar structure but with bromine at the 5-position.
Ethyl 3-chloro-1H-pyrazole-4-carboxylate: Chlorine instead of bromine at the 3-position, affecting its reactivity and biological activity.
Ethyl 3-methyl-1H-pyrazole-4-carboxylate: Methyl group at the 3-position, leading to different steric and electronic properties.
Uniqueness: this compound’s unique combination of bromine and ester functionalities makes it a valuable intermediate in organic synthesis and a promising candidate for developing new bioactive compounds .
Biological Activity
Ethyl 3-bromo-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 219.04 g/mol. The structure features a pyrazole ring, which is known for its role in various bioactive compounds. The presence of the bromine atom and ethyl ester group contributes to its unique chemical behavior and potential biological interactions .
Anti-inflammatory Properties
Research indicates that this compound exhibits notable anti-inflammatory activities. Preliminary studies suggest that it may influence inflammatory mediators and interact with receptors involved in pain perception and inflammation pathways.
Antimicrobial and Antifungal Effects
The compound has also been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent . Additionally, its antifungal activity makes it a candidate for further exploration in treating fungal infections.
Anticancer Potential
In vitro studies have indicated that this compound may possess anticancer properties. Research is ongoing to determine its efficacy against specific cancer cell lines, focusing on its ability to induce apoptosis (programmed cell death) in malignant cells .
The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors. It is believed to act as an enzyme inhibitor or modulator, affecting various cellular pathways related to inflammation, microbial resistance, and cancer cell proliferation.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with similar compounds:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
Ethyl 4-methyl-1H-pyrazole-3-carboxylate | C6H8N2O2 | Anti-inflammatory properties |
Mthis compound | C6H8BrN2O2 | Potential analgesic effects |
Ethyl 5-bromo-1H-pyrazole-4-carboxylate | C6H8BrN2O2 | Antimicrobial activity |
These compounds share the pyrazole framework but differ in substituents that influence their biological activities. This compound stands out due to its specific bromination pattern, which may enhance its solubility and bioavailability compared to others.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis and Characterization : The compound is synthesized through bromination of 1-methyl-1H-pyrazole-4-carboxylate using bromine in solvents like acetic acid or dichloromethane. This method ensures high yield and purity necessary for biological testing.
- In Vivo Studies : Animal model studies have demonstrated the compound's effectiveness in reducing inflammation markers, suggesting its potential as a therapeutic agent for inflammatory diseases .
- Cell Line Studies : In vitro experiments using cancer cell lines revealed that this compound can inhibit cell proliferation and induce apoptosis, indicating promising anticancer properties .
Q & A
Q. Basic Synthesis and Structural Characterization
Q. Q1: What are the common synthetic routes for Ethyl 3-bromo-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield?
A1: The compound is typically synthesized via cyclization reactions of substituted hydrazines with β-keto esters, followed by bromination at the pyrazole ring. Key steps include:
- Cyclization : Using ethyl acetoacetate and hydrazine derivatives under reflux in ethanol, followed by acid catalysis to form the pyrazole core .
- Bromination : Electrophilic substitution using N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at 0–25°C to introduce the bromine atom .
Optimization : Yield (typically 60–85%) depends on solvent polarity, temperature control, and stoichiometric ratios. For example, excess NBS improves bromination efficiency but may lead to di-substitution byproducts.
Q. Q2: How is the structure of this compound validated experimentally?
A2: Structural confirmation relies on:
- NMR Spectroscopy : H NMR shows characteristic peaks for the ethyl ester (δ ~4.2 ppm, quartet; δ ~1.3 ppm, triplet) and pyrazole protons (δ ~7.7–8.2 ppm, singlet for C-H adjacent to bromine) .
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak at m/z 219.04 (CHBrNO) .
- X-ray Crystallography : SHELX programs are used for crystal structure determination, with Mercury software aiding in visualizing hydrogen-bonding networks and packing motifs .
Q. Advanced Reactivity and Mechanistic Studies
Q. Q3: What is the role of the bromine atom in nucleophilic substitution reactions, and how can regioselectivity be controlled?
A3: The bromine at C3 acts as a leaving group in SNAr (nucleophilic aromatic substitution) reactions. Regioselectivity depends on:
- Electronic Effects : Electron-withdrawing ester groups at C4 activate the C3 position for substitution.
- Catalysis : Transition metals (e.g., Pd) enable cross-coupling (e.g., Suzuki-Miyaura) at C3, while polar solvents (e.g., DMSO) favor direct substitution with amines or thiols .
Example : Reaction with NaN in DMF at 50°C yields Ethyl 3-azido-1H-pyrazole-4-carboxylate, a precursor for click chemistry .
Q. Q4: How do reaction conditions impact the formation of byproducts in derivatization reactions?
A4: Competing pathways arise from:
- Temperature : Elevated temperatures (>60°C) promote ester hydrolysis, forming carboxylic acid derivatives.
- Solvent Choice : Protic solvents (e.g., MeOH) favor nucleophilic attack at the ester group, while aprotic solvents (e.g., THF) preserve the ester .
Mitigation : Use of protecting groups (e.g., TMS for NH) and low-temperature protocols minimizes side reactions .
Q. Structure-Activity Relationship (SAR) and Biological Applications
Q. Q5: How does substitution at the pyrazole ring influence biological activity in related compounds?
A5: SAR studies on analogs reveal:
- C3 Modifications : Bromine enhances electrophilicity for covalent binding to biological targets (e.g., kinase inhibitors). Replacement with amino groups increases solubility but reduces reactivity .
- Ester vs. Carboxylic Acid : Ethyl esters improve cell permeability, while free carboxylic acids enhance target affinity in vitro .
Example : Ethyl 3-bromo-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate shows anti-inflammatory activity via COX-2 inhibition .
Q. Q6: What analytical methods are used to study intermolecular interactions in pyrazole derivatives?
A6: Advanced techniques include:
- DSC/TGA : Thermal stability analysis (decomposition onset ~180°C) .
- HPLC-PDA : Purity assessment (>95% by reversed-phase C18 columns) .
- Molecular Docking : Pyrazole derivatives are modeled into enzyme active sites (e.g., EGFR kinase) using software like AutoDock .
Q. Data Contradictions and Resolution
Q. Q7: How can discrepancies in reported melting points or spectral data be resolved?
A7: Variations arise from:
- Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) alter melting points. Mercury software identifies packing motifs .
- Impurity Profiles : Trace solvents (e.g., DMF residuals) shift NMR peaks. Purity must be confirmed via HPLC before spectral comparison .
Q. Methodological Best Practices
Q. Q8: What protocols ensure reproducibility in multi-step syntheses involving this compound?
A8: Key practices include:
- Step Tracking : Intermediate characterization (e.g., H NMR after each step) .
- Dry Solvents : Use of molecular sieves or distillation to prevent hydrolysis .
- Catalyst Screening : Pd(PPh) for cross-coupling vs. CuI for azide-alkyne cycloadditions .
Properties
IUPAC Name |
ethyl 5-bromo-1H-pyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMONTLMXUZERMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20719102 | |
Record name | Ethyl 5-bromo-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20719102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353100-91-0 | |
Record name | Ethyl 5-bromo-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20719102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-bromo-1H-pyrazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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